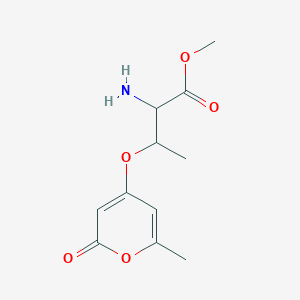
methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyranone ring, which is a six-membered oxygen-containing heterocycle, attached to an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through the reaction of glucose and piperidine in ethanol under an argon atmosphere. The reaction mixture is refluxed, and acetic acid is added to further the reaction.
Coupling with Amino Acid: The pyranone derivative is then coupled with an amino acid derivative under appropriate conditions to form the final product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
科学的研究の応用
Methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
作用機序
The mechanism of action of methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate involves its interaction with specific molecular targets. The pyranone ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The amino acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound shares the pyranone ring structure and exhibits similar chemical properties.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds have a similar core structure and are known for their diverse pharmacological activities.
Uniqueness
Methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate is unique due to the specific combination of the pyranone ring and the amino acid moiety. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H15NO5 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
methyl 2-amino-3-(2-methyl-6-oxopyran-4-yl)oxybutanoate |
InChI |
InChI=1S/C11H15NO5/c1-6-4-8(5-9(13)16-6)17-7(2)10(12)11(14)15-3/h4-5,7,10H,12H2,1-3H3 |
InChIキー |
QEWDXIMQFZCCRY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=O)O1)OC(C)C(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


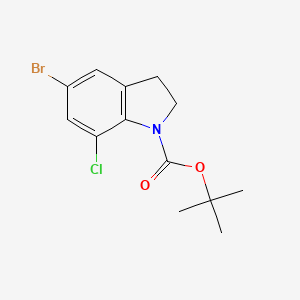

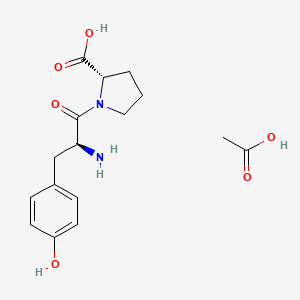
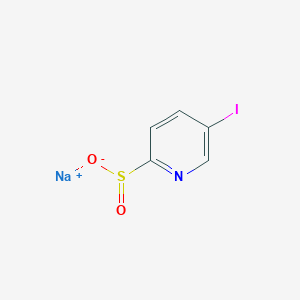
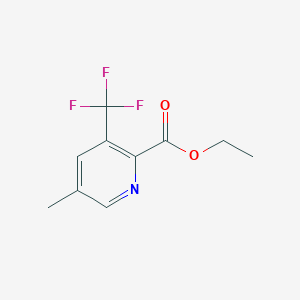
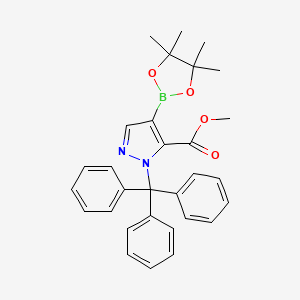
![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
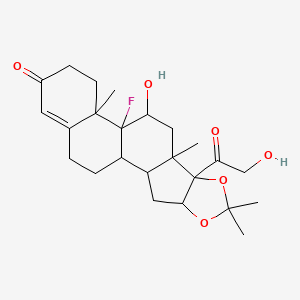
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
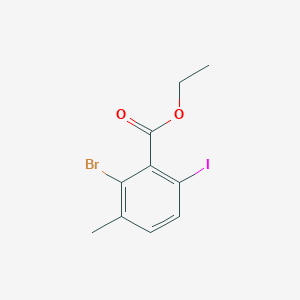
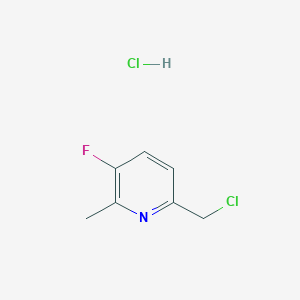
![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)

